WAY-255348

Vue d'ensemble

Description

WAY-255348 est un antagoniste puissant du récepteur à la progestérone non stéroïdien. Il inhibe l'activité de la progestérone en se liant au récepteur à la progestérone et en empêchant par la suite l'accumulation nucléaire, la phosphorylation et les interactions avec le promoteur induites par la progestérone . Ce composé possède un mécanisme d'action unique qui le distingue des autres modulateurs du récepteur à la progestérone .

Méthodes De Préparation

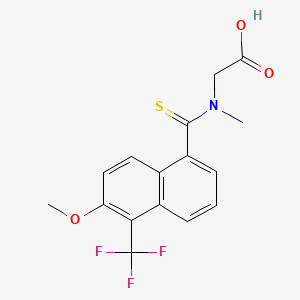

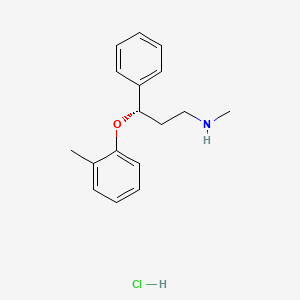

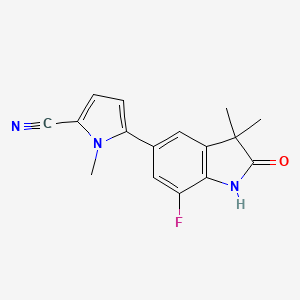

La synthèse de WAY-255348 implique la création d'une structure pyrrole-oxindole. La voie de synthèse clé comprend la formation de 5-(7-fluoro-3,3-diméthyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-méthyl-1H-pyrrole-2-carbonitrile . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la configuration moléculaire souhaitée. Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est disponible à des fins de recherche scientifique .

Analyse Des Réactions Chimiques

WAY-255348 subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactions d'oxydation et de réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons, modifiant l'état d'oxydation du composé.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs qui facilitent le processus réactionnel.

Produits principaux : Les produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent généralement des modifications de la structure pyrrole-oxindole.

Applications De Recherche Scientifique

WAY-255348 a plusieurs applications en recherche scientifique, notamment :

Biologie : Enquête sur ses effets sur les processus cellulaires impliquant les récepteurs à la progestérone.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs à la progestérone.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur à la progestérone et en empêchant l'accumulation nucléaire, la phosphorylation et les interactions avec le promoteur induites par la progestérone . Ce mécanisme d'action unique le distingue des autres modulateurs du récepteur à la progestérone, car il atteint l'activité antagoniste par une nouvelle voie moléculaire .

Mécanisme D'action

WAY-255348 exerts its effects by binding to the progesterone receptor and preventing progesterone-induced nuclear accumulation, phosphorylation, and promoter interactions . This unique mechanism of action distinguishes it from other progesterone receptor modulators, as it achieves antagonist activity through a novel molecular pathway .

Comparaison Avec Des Composés Similaires

WAY-255348 est comparé à d'autres composés similaires, tels que la mifépristone, qui est également un antagoniste du récepteur à la progestérone. Alors que this compound est 50 fois moins puissant que la mifépristone au niveau du récepteur à la progestérone in vitro, il présente une puissance comparable in vivo . D'autres composés similaires comprennent les ligands du récepteur à la progestérone de tétrahydropyridazine, qui ont des mécanismes d'action et des configurations moléculaires différents .

Propriétés

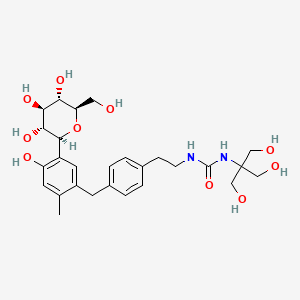

Formule moléculaire |

C16H14FN3O |

|---|---|

Poids moléculaire |

283.30 g/mol |

Nom IUPAC |

5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |

Clé InChI |

KIOOLNRTWPFVHX-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |

SMILES canonique |

CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |

Apparence |

White to off-white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly. |

Solubilité |

soluble in DMSO, not soluble in water. |

Stockage |

0 - 4 C for short term (days to weeks), or -20 C for long term (months). |

Synonymes |

5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.